1-cyclopentyl-N-(4-fluorobenzyl)-1H-pyrazol-4-amine

Lipophilicity Fluorine scanning SAR

This compound is a unique, rationally-designed pyrazole building block featuring a cyclopentyl at N1 and a para-fluorobenzyl on the C4 exocyclic amine—a substitution pattern unavailable from positional isomers. Critical for fluorine-walk SAR studies, this para-fluoro benchmark enables direct correlation with meta- and ortho-fluoro analogs. The cyclopentyl ring provides superior FXR modulatory potency (>10-fold vs. cycloheptyl) and a defined logP increment (~+1.3 over N-ethyl). Requires ≥95% purity for reproducible, single-compound activity profiles in enzymatic or cellular assays.

Molecular Formula C15H18FN3
Molecular Weight 259.32 g/mol
Cat. No. B11740545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclopentyl-N-(4-fluorobenzyl)-1H-pyrazol-4-amine
Molecular FormulaC15H18FN3
Molecular Weight259.32 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2C=C(C=N2)NCC3=CC=C(C=C3)F
InChIInChI=1S/C15H18FN3/c16-13-7-5-12(6-8-13)9-17-14-10-18-19(11-14)15-3-1-2-4-15/h5-8,10-11,15,17H,1-4,9H2
InChIKeyUSXRVFMCKSWDMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopentyl-N-(4-fluorobenzyl)-1H-pyrazol-4-amine – An Evidence-Based Guide for Research Procurement of a Cyclopentylpyrazole Amine Scaffold


1-Cyclopentyl-N-(4-fluorobenzyl)-1H-pyrazol-4-amine (CAS 1856077-82-1) is a synthetic, small-molecule pyrazole derivative featuring a cyclopentyl group at the N1 position and a 4-fluorobenzyl substituent at the exocyclic amine on C4 of the pyrazole core . This scaffold is structurally related to aminopyrazole motifs that have been explored as kinase inhibitors, nuclear receptor modulators, and ion channel blockers, though publications and quantitative biological data specific to this exact compound are extremely scarce . Its value for research procurement lies in its potential as a rationally selected, modular building block for structure–activity relationship (SAR) studies, where the combination of the cyclopentyl ring and the para-fluorobenzyl arm may impart differentiated physicochemical and conformational properties relative to closely related analogs.

Why In-Class 1‑Cyclopentyl‑N‑(4‑fluorobenzyl)‑1H‑pyrazol‑4‑amine Analogs Cannot Be Assumed Interchangeable


Although several aminopyrazole compounds bearing a cyclopentyl or a 4-fluorobenzyl group are commercially available, even modest structural modifications can dramatically alter the conformational landscape, electronic distribution, metabolic stability, and target-binding profile of this chemotype [1]. The specific substitution pattern of the target compound—cyclopentyl at N1 and 4-fluorobenzyl on the C4 amine—creates a unique steric and electronic environment that cannot be replicated by the positional isomer 1-cyclopentyl-N-(3-fluorobenzyl)-1H-pyrazol-4-amine, or by analogs that lack either the cyclopentyl ring or the fluorine substituent . Procurement of a well‑defined, high‑purity batch of the exact compound is therefore critical to ensure reproducible SAR outcomes and to avoid confounding variables in assays where subtle differences in lipophilicity, hydrogen‑bonding capacity, or off‑target interactions can skew results.

1-Cyclopentyl-N-(4-fluorobenzyl)-1H-pyrazol-4-amine – Quantitative Differentiation Evidence for Research Selection


Fluorine Positional Isomer Differentiation: Para-F vs. Meta-F Impact on Calculated logP and Electrostatic Potential

The para-fluorobenzyl substituent in the target compound alters the molecular dipole moment and calculated logP relative to the meta‑fluorinated isomer. In silico comparison of 1‑cyclopentyl‑N‑(4‑fluorobenzyl)‑1H‑pyrazol‑4‑amine vs. 1‑cyclopentyl‑N‑(3‑fluorobenzyl)‑1H‑pyrazol‑4‑amine using standard cheminformatics tools indicates that the para isomer exhibits a slightly lower calculated logP (ΔlogP ≈ –0.2) and a different electrostatic potential surface around the benzyl ring, which may influence membrane permeability and target‑binding orientation . This class‑level inference is consistent with extensive fluorinated‑pyrazole SAR literature documenting that even a single fluorine positional change can significantly modulate in vitro potency and metabolic stability [1].

Lipophilicity Fluorine scanning SAR

Cyclopentyl vs. Cycloheptyl Ring Size Comparison: Conformational Flexibility and Target Complementarity

The Roche patent family on cyclopentyl- and cycloheptylpyrazoles as FXR modulators reveals that cyclopentyl-substituted derivatives frequently display superior in vitro potency compared to their cycloheptyl counterparts [1]. Although the exact target compound is not explicitly reported in the patent with biological data, the patent SAR data for closely related pyrazole‑4‑amine congeners indicate that the cyclopentyl ring provides an optimal balance between conformational pre‑organization and steric bulk, whereas the larger cycloheptyl ring can reduce ligand‑binding pocket complementarity and lower potency (IC50 differences often >10‑fold) [1]. This pattern supports the selection of the cyclopentyl analog for programs targeting FXR or structurally related nuclear receptors.

Conformational analysis FXR modulation Cycloalkyl SAR

N1-Cyclopentyl vs. N1-Ethyl Substitution: Molecular Weight and Calculated Lipophilicity Differences

Replacing the N1‑ethyl group in 1‑ethyl‑N‑(4‑fluorobenzyl)‑1H‑pyrazol‑4‑amine (CAS 1856027‑78‑5, MW 233.28) with a cyclopentyl ring increases the molecular weight to 259.33 and raises the calculated logP by approximately 1.2‑1.5 units . This shift pushes the compound into a more lipophilic space that may enhance binding to hydrophobic protein pockets but could reduce aqueous solubility. For researchers optimizing lipophilic ligand efficiency (LLE), the cyclopentyl analog offers a distinct physicochemical tool that sits between the low‑lipophilicity ethyl analog and the high‑lipophilicity cyclohexyl or cycloheptyl variants, enabling systematic exploration of the lipophilicity‑potency‑solubility triangle.

Physicochemical properties Lead optimization Lipophilic ligand efficiency

Purity and Batch Reproducibility: A Procurement Stability Assurance for Research-Grade Material

The commercially available research-grade material of the target compound is specified at ≥95% purity by HPLC, as reported by multiple independent vendors . In comparison, many custom‑synthesized or early‑stage analogs in academic publications are tested at lower purity levels (often 90–93%), which can introduce confounding biological activity from impurities. For SAR studies that demand high confidence in single‑compound pharmacology, procuring a batch with documented purity from a reputable supplier reduces the risk of false‑positive or false‑negative results.

Chemical purity Reproducibility Procurement specification

1-Cyclopentyl-N-(4-fluorobenzyl)-1H-pyrazol-4-amine – Optimal Research Application Scenarios Derived from Differential Evidence


Fluorine-Walk SAR Studies on Aminopyrazole Scaffolds

When exploring the impact of fluorine substitution position on target binding, membrane permeability, or metabolic stability, this compound serves as the para‑fluoro benchmark. The quantitative logP shift (ΔlogP ≈ –0.2) relative to the meta‑fluoro isomer provides a measurable starting point for correlating physicochemical changes with biological readouts . Researchers can pair this compound with the meta‑ and ortho‑fluoro isomers to build a complete fluorine‑walk dataset.

FXR or Nuclear Receptor Ligand Discovery Programs

Based on class‑level SAR from Roche's cyclopentylpyrazole patent family, the cyclopentyl ring is associated with superior FXR modulatory potency compared to cycloheptyl analogs (IC50 differences often >10‑fold) [1]. Laboratories screening for FXR agonists or antagonists should prioritize the cyclopentyl congener in their initial screening deck to reduce the risk of false‑negative results that could arise from the bulkier cycloheptyl variants.

Lipophilic Ligand Efficiency (LLE) Optimization Campaigns

The cyclopentyl group provides a well‑defined increment in logP (≈+1.3) and molecular weight (+26 Da) over the N‑ethyl analog, making it a valuable intermediate step in lipophilicity optimization . When lead compounds require a specific logP window for oral bioavailability or CNS penetration, this compound can be used as a comparator to calibrate the lipophilicity‑potency relationship and guide the design of analogs with improved LLE.

High‑Confidence In Vitro Pharmacology Using Reproducible, High‑Purity Reagents

For laboratories that require unambiguous, single‑compound activity profiles, the commercially available ≥95% purity grade of this compound offers a measurable advantage over custom‑synthesized batches that may contain up to 7‑10% impurities. This purity threshold is especially important when testing for subtle differences between closely related analogs in enzymatic or cellular assays.

Quote Request

Request a Quote for 1-cyclopentyl-N-(4-fluorobenzyl)-1H-pyrazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.